molecular formula C14H8Cl2F4 B13994492 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene CAS No. 1735-31-5

4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene

Cat. No.: B13994492
CAS No.: 1735-31-5
M. Wt: 323.1 g/mol
InChI Key: YAGJJUBFVZVVKK-UHFFFAOYSA-N
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Description

4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene is a synthetic organic compound characterized by the presence of chloro, fluoro, and trifluoroethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzotrifluoride with 4-chlorophenylmagnesium bromide, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene is unique due to the presence of both chloro and fluoro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1735-31-5

Molecular Formula

C14H8Cl2F4

Molecular Weight

323.1 g/mol

IUPAC Name

4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene

InChI

InChI=1S/C14H8Cl2F4/c15-9-3-1-8(2-4-9)13(14(18,19)20)11-6-5-10(16)7-12(11)17/h1-7,13H

InChI Key

YAGJJUBFVZVVKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)F)C(F)(F)F)Cl

Origin of Product

United States

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